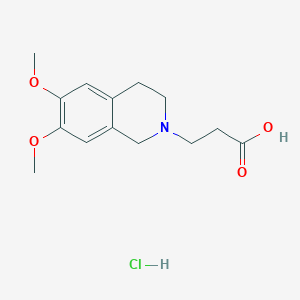

3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride

CAS No.: 881686-34-6

Cat. No.: VC4405307

Molecular Formula: C14H20ClNO4

Molecular Weight: 301.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881686-34-6 |

|---|---|

| Molecular Formula | C14H20ClNO4 |

| Molecular Weight | 301.77 |

| IUPAC Name | 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO4.ClH/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2;/h7-8H,3-6,9H2,1-2H3,(H,16,17);1H |

| Standard InChI Key | VVWDYCVQPIYAFY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid hydrochloride, reflecting its core isoquinoline ring system substituted with methoxy groups at positions 6 and 7, a partially reduced dihydroisoquinoline structure, and a propionic acid side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological studies .

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 301.76 g/mol

-

Canonical SMILES: COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC.Cl

The dihydroisoquinoline core contributes to its planar aromaticity, while the methoxy groups and propionic acid side chain introduce steric and electronic modifications that influence receptor binding and metabolic stability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of this compound typically involves multi-step protocols leveraging classical isoquinoline formation reactions. A representative approach includes:

Step 1: Formation of the Isoquinoline Core

The Pictet-Spengler reaction is employed, where 3,4-dimethoxyphenethylamine reacts with a formylating agent (e.g., ethyl formate) under acidic conditions to generate a tetrahydroisoquinoline intermediate . For example, refluxing 3,4-dimethoxyphenethylamine with ethyl formate yields an N-formyl intermediate, which undergoes cyclization in the presence of polyphosphoric acid or Lewis acids like phosphotungstic acid .

Step 3: Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by treating the free base with hydrochloric acid, followed by crystallization in methanol or dichloromethane .

Industrial-Scale Optimization

Recent patents describe a one-pot synthesis method that streamlines production:

-

Formylation: 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux.

-

Acylation: The intermediate is treated with oxalyl chloride to form an acyl chloride.

-

Cyclization: Phosphotungstic acid catalyzes ring closure, yielding the dihydroisoquinoline framework.

-

Propionic Acid Addition: Methanol mediates the introduction of the propionic acid group, followed by HCl gas saturation to precipitate the hydrochloride salt .

This method achieves >75% yield and ≥99% purity, significantly reducing production costs and waste .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt; moderately soluble in dichloromethane.

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the methoxy groups or propionic ester linkages .

Comparative Analysis with Analogous Compounds

The propionic acid group confers improved pharmacokinetic properties compared to shorter-chain analogs, balancing hydrophilicity and membrane permeability .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Used in high-throughput screening for neurodegenerative disease therapeutics.

-

Drug Delivery: The hydrochloride salt formulation improves bioavailability in preclinical models .

Chemical Synthesis

-

Building Block: Serves as a precursor for complex heterocycles via Friedel-Crafts or Ullmann coupling reactions.

-

Catalysis: The dihydroisoquinoline core participates in asymmetric catalysis as a chiral ligand .

Future Directions

Research Priorities

-

Mechanistic Studies: Elucidate AMPA receptor binding kinetics using radioligand assays.

-

Structure-Activity Relationships (SAR): Modify methoxy groups or propionic chain length to optimize efficacy.

Clinical Translation

-

Formulation Development: Nanoencapsulation to enhance blood-brain barrier penetration.

-

Toxicology Studies: Acute and chronic toxicity assessments in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume